molecular formula C8H9N5 B182120 3-(2-methyl-2H-tetrazol-5-yl)aniline CAS No. 114934-51-9

3-(2-methyl-2H-tetrazol-5-yl)aniline

Cat. No. B182120
M. Wt: 175.19 g/mol
InChI Key: MQGHNXCWKDXJLP-UHFFFAOYSA-N
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Description

The compound 3-(2-methyl-2H-tetrazol-5-yl)aniline is a derivative of aniline where the aniline moiety is substituted with a 2-methyl-2H-tetrazol-5-yl group. This structure suggests potential reactivity due to the presence of the tetrazole ring, which is known for its participation in various chemical reactions due to the presence of nitrogen atoms.

Synthesis Analysis

The synthesis of tetrazole derivatives can be complex due to the reactivity of the tetrazole ring. While the provided papers do not directly describe the synthesis of 3-(2-methyl-2H-tetrazol-5-yl)aniline, they do offer insights into related compounds. For instance, the synthesis of 3-aryl-1-(tetrazol-5'-yl)triazenes involves coupling tetrazole-5-diazonium ion with substituted anilines, which could be a similar approach for synthesizing the compound . Additionally, the preparation of 2-methyl-2H-tetrazol-5-ylhydrazones suggests that methylated tetrazoles can be more reactive, which might be relevant for the synthesis of 3-(2-methyl-2H-tetrazol-5-yl)aniline .

Molecular Structure Analysis

The molecular structure of 3-(2-methyl-2H-tetrazol-5-yl)aniline would feature a tetrazole ring attached to an aniline group. The tetrazole ring is a five-membered ring containing four nitrogen atoms, which can exhibit tautomeric structures. The presence of the methyl group at the 2-position of the tetrazole could influence the electronic distribution and stability of the molecule .

Chemical Reactions Analysis

Tetrazole derivatives are known to participate in various chemical reactions. The papers describe reactions such as the nitration of aromatic compounds, where aniline derivatives are nitrated using a Brønsted acidic ionic liquid . This suggests that 3-(2-methyl-2H-tetrazol-5-yl)aniline could potentially undergo nitration as well. Furthermore, the ambident alkylation reactions of 3-aryl-1-(tetrazol-5'-yl)triazenes and the reactivity of 2-methyl-2H-tetrazol-5-ylhydrazones with electrophilic reagents provide insights into the types of reactions that could be expected for the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-(2-methyl-2H-tetrazol-5-yl)aniline would be influenced by both the aniline and tetrazole moieties. The tetrazole ring is known for its high nitrogen content, which can contribute to the compound's density, boiling point, and solubility. The presence of the methyl group may also affect these properties by adding steric bulk and modifying the electronic properties of the molecule . The reactivity of the compound towards electrophilic reagents and its potential to form various derivatives through reactions such as nitration, alkylation, and cyclization would be key aspects of its chemical behavior .

Scientific Research Applications

  • Chemical Synthesis

    • “3-(2-Methyl-2H-tetrazol-5-yl)aniline” is a chemical compound available for purchase from chemical suppliers like Sigma-Aldrich . It’s used in chemical synthesis, but the specific applications aren’t detailed in the source .
  • Energetic Materials Chemistry

    • There’s a study that discusses the synthesis of a combined bis-heterocyclic system composed of 1-hydroxy-tetrazole and 1-hydroxy-1,2,4-triazole . While “3-(2-methyl-2H-tetrazol-5-yl)aniline” isn’t directly mentioned, it’s related due to the presence of the tetrazole group . The synthesis modifies the cyano group of the nitro-triazole starting material within four steps to the tetrazol-1-ol and finally oxidizes the triazole selectively to the 1-hydroxy-triazole .
  • Medicinal Chemistry

    • Tetrazoles and their derivatives play a very important role in medicinal chemistry . For example, valsartan, a commonly used drug for the treatment of hypertension, contains a tetrazole group .
  • Explosives

    • Tetrazoles are used in the production of explosives . Their high nitrogen content and stability make them suitable for this application .
  • Photography and Photo Imaging

    • Tetrazoles are used in photography and photo imaging . They are used in the development process of photographic films .
  • Chemical Synthesis

    • “3-(2-Methyl-2H-tetrazol-5-yl)aniline” is available for purchase from chemical suppliers like Sigma-Aldrich . It’s used in chemical synthesis .

properties

IUPAC Name

3-(2-methyltetrazol-5-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N5/c1-13-11-8(10-12-13)6-3-2-4-7(9)5-6/h2-5H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQGHNXCWKDXJLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1N=C(N=N1)C2=CC(=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60560357
Record name 3-(2-Methyl-2H-tetrazol-5-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60560357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-methyl-2H-tetrazol-5-yl)aniline

CAS RN

114934-51-9
Record name 3-(2-Methyl-2H-tetrazol-5-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60560357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

2-Methyl-5-(3-nitrophenyl)-2H-tetrazole (2.12 g, 10 mmol) was added ethanol (50 mL) and heated to reflux. At reflux, the mixture was added SnCl2 dihydrate (11.6 g, 52 mmol) and the mixture was heated at reflux for 2 hours. After cooling, the mixture was poured into ice/water (200 mL) and neutralised (to pH 7) with 1 N sodium hydroxide. The mixture was filtered through celite, and the filter cake was washed with ethyl acetate. For the combined filtrate and washings the phases were separated and the aqueous phase was extracted with ethyl acetate (2×250 mL). The combined organic phases were dried (MgSO4) and evaporated in vacuo to afford 3-(2-methyl-2H-tetrazol-5-yl)aniline.
Quantity
2.12 g
Type
reactant
Reaction Step One
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50 mL
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solvent
Reaction Step One
[Compound]
Name
SnCl2 dihydrate
Quantity
11.6 g
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reactant
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[Compound]
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ice water
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200 mL
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reactant
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0 (± 1) mol
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reactant
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Synthesis routes and methods III

Procedure details

2-Methyl-5-(3-nitrophenyl)tetrazole (2.30 g) was hydrogenated at 20 psi in ethanol (50 ml) using 10% palladium on carbon (230 mg) for 15 minutes. The mixture was filtered then evaporated to dryness in vacuo to give the title compound as a colourless solid (1.55 g), mp 97° C. Rf 0.40 in dichloromethane/methanol (5:1) on silica plates. 1H NMR (360 MHz, CDCl3) δ3.80 (2H, broad resonance), 4.38 (3H, s), 6.78 (1H, ddd, J1 =J2 =8 Hz, J3 =8 Hz), 7.26 (1H, dd, J1 =J2 =8 Hz), 7.47 (1H, dd, J1 =J2 =2 Hz), 7.51 (1H, dd, J1 =2 Hz, J2 =8 Hz).
Quantity
2.3 g
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reactant
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50 mL
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solvent
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230 mg
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catalyst
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